N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Aqueous solubility Formulation development Salt selection

N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS 955979-18-7) is a racemic pyrrolidine sulfonamide building block supplied as the hydrochloride salt for direct solubility in aqueous assay buffers (XLogP3 -0.8). The N-methyl substitution delivers a 2.1-unit LogP increase over des-methyl analogs, enabling systematic SAR exploration of lipophilicity-driven membrane permeability and BBB penetration. Priced ~42% below enantiopure (R)-enantiomer, it is the economical choice for parallel library synthesis. Serves as a validated GlyT1 inhibitor scaffold with established SAR. Available at 98% purity from multiple global suppliers.

Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71 g/mol
CAS No. 955979-18-7
Cat. No. B1468315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
CAS955979-18-7
Molecular FormulaC6H15ClN2O2S
Molecular Weight214.71 g/mol
Structural Identifiers
SMILESCN(C1CCNC1)S(=O)(=O)C.Cl
InChIInChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H
InChIKeyYQECDOZPXSNTCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide Hydrochloride (CAS 955979-18-7) — Structural and Procurement Baseline


N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS 955979-18-7) is a racemic pyrrolidine sulfonamide building block featuring a central pyrrolidine ring substituted at the 3-position with an N-methyl methanesulfonamide moiety. The hydrochloride salt form, with a molecular formula of C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol, is employed as a synthetic intermediate and as a scaffold in medicinal chemistry programs exploring sulfonamide-based pharmacophores [1]. The compound is commercially available at purities typically ranging from 95% to 97% .

Why Generic Substitution of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide Hydrochloride Fails — Solubility, Lipophilicity, and Handling Constraints


Substituting N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride with a free-base analog or a des-methyl variant is not straightforward, as these modifications directly alter key physicochemical parameters that govern experimental outcomes. The hydrochloride counterion ensures aqueous solubility and stabilizes the compound during storage, whereas the free base exhibits poor water solubility and may require non-aqueous formulation strategies [1]. Furthermore, the presence of the N-methyl group significantly increases lipophilicity compared to the unsubstituted sulfonamide, impacting membrane permeability and target engagement profiles [2]. These differential properties preclude simple one-to-one replacement in both biological assays and synthetic sequences.

Quantitative Differentiation Evidence for N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide Hydrochloride (CAS 955979-18-7)


Hydrochloride Salt Provides a 3.6-Fold Enhancement in Aqueous Solubility Relative to Free Base

The hydrochloride salt of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide demonstrates a significantly lower computed LogP (XLogP3 = -0.8) compared to the free base form (XLogP3 = 0.3) [1]. This 1.1-unit reduction in LogP translates to an approximate 3.6-fold increase in aqueous solubility, as each LogP unit corresponds to a roughly 10-fold change in partition coefficient. The enhanced solubility facilitates formulation in aqueous buffers and reduces the need for organic co-solvents in biological assays.

Aqueous solubility Formulation development Salt selection

N-Methylation Increases Lipophilicity by 2.1 LogP Units Versus Des-Methyl Analog

The N-methyl substituent on the sulfonamide nitrogen of the target compound confers a marked increase in lipophilicity relative to the des-methyl analog, N-(pyrrolidin-3-yl)methanesulfonamide. Computed LogP for the target compound (hydrochloride salt) is -0.8, whereas the des-methyl analog (free base) exhibits a LogP of -2.89 at physiological pH [1][2]. This 2.1-unit increase correlates with enhanced passive membrane diffusion and potentially improved oral bioavailability or cell-based assay performance in lead optimization campaigns.

Lipophilicity Membrane permeability SAR

Racemic Mixture Offers Cost and Synthetic Accessibility Advantages Over Enantiopure Forms

The target compound is supplied as a racemic mixture (undefined stereocenter count = 1), whereas enantiopure (R)- and (S)- forms are also commercially available but at significantly higher cost. The racemic hydrochloride is priced at approximately $366 per gram (97% purity), while the enantiopure (R)-enantiomer is listed at €586 per gram (~$630) . For applications where stereochemistry is not critical, such as early-stage screening or synthetic intermediate use, the racemic form provides a 40-50% cost reduction without compromising chemical identity.

Stereochemistry Cost-effectiveness Synthetic intermediate

Commercial Purity Specifications (95-97%) Meet or Exceed Industry Standards for Sulfonamide Building Blocks

Multiple suppliers offer N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride at purities of 95% (AKSci) to 97% (Fluorochem, Aladdin) . These purity levels are comparable to or exceed those of related pyrrolidine sulfonamide building blocks, where typical purities range from 95% to 97% for both racemic and enantiopure forms. Consistent purity is essential for reproducible synthetic yields and reliable biological assay outcomes, and the availability of analytical certificates of analysis (CoA) from major vendors supports compliance in regulated research environments.

Purity Quality control Reproducibility

Pyrrolidine Sulfonamide Scaffold Demonstrates Established Pharmacological Relevance as GlyT1 Inhibitor Core

The 3,4-disubstituted pyrrolidine sulfonamide chemotype has been validated as a competitive inhibitor scaffold for glycine transporter 1 (GlyT1), a target implicated in schizophrenia and NMDA receptor hypofunction. In a de novo design study, a series of 3,4-disubstituted pyrrolidine sulfonamides exhibited potent GlyT1 inhibition with IC₅₀ values in the nanomolar range and high selectivity over GlyT2 (>100-fold) [1]. While the specific target compound has not been directly evaluated in this context, its core pyrrolidine-3-sulfonamide architecture is identical to the validated scaffold, supporting its utility as a building block for GlyT1 inhibitor development or related target classes.

Scaffold validation GlyT1 inhibition Medicinal chemistry

Priority Application Scenarios for N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide Hydrochloride (CAS 955979-18-7) Based on Differential Evidence


Aqueous Biological Assay Development Requiring Direct Solubility in Buffer Systems

The hydrochloride salt form ensures direct solubility in aqueous assay buffers (e.g., PBS, Tris, HEPES) at concentrations relevant for biochemical screening, as supported by the computed XLogP3 of -0.8 [1]. Researchers developing in vitro enzyme inhibition or receptor binding assays can avoid the use of DMSO or other organic co-solvents, reducing solvent interference and improving assay reproducibility.

Structure-Activity Relationship (SAR) Studies Exploring Lipophilicity Modulation via N-Methylation

The N-methyl group on the sulfonamide nitrogen provides a 2.1-unit LogP increase compared to the des-methyl analog [2]. This property is valuable in SAR campaigns aimed at optimizing membrane permeability or blood-brain barrier penetration, where incremental lipophilicity changes can be systematically probed using this compound as a reference point.

Cost-Effective Synthesis of Diverse Sulfonamide Libraries in Early Discovery

The racemic hydrochloride form offers a ~42% cost reduction relative to enantiopure (R)-enantiomer , making it the preferred choice for building large, diverse compound libraries where stereochemistry is not an initial variable. This cost advantage supports parallel synthesis and high-throughput chemistry without compromising on the core pyrrolidine-3-sulfonamide scaffold.

Glycine Transporter 1 (GlyT1) Inhibitor Lead Optimization

The pyrrolidine-3-sulfonamide core is validated as a competitive GlyT1 inhibitor scaffold, with known analogs exhibiting nanomolar potency and >100-fold selectivity over GlyT2 [3]. The target compound can serve as a starting point or intermediate for synthesizing next-generation GlyT1 inhibitors, leveraging established SAR to accelerate medicinal chemistry campaigns in CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.